Methyl 1,4-diazepane-1-carboxylate hydrochloride

CAS No.: 1350362-09-2

Cat. No.: VC2855894

Molecular Formula: C7H15ClN2O2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350362-09-2 |

|---|---|

| Molecular Formula | C7H15ClN2O2 |

| Molecular Weight | 194.66 g/mol |

| IUPAC Name | methyl 1,4-diazepane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H |

| Standard InChI Key | ODAVZDQVXDRGCY-UHFFFAOYSA-N |

| SMILES | COC(=O)N1CCCNCC1.Cl |

| Canonical SMILES | COC(=O)N1CCCNCC1.Cl |

Introduction

Chemical Structure and Properties

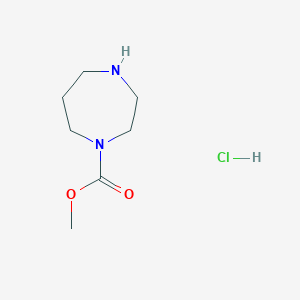

Methyl 1,4-diazepane-1-carboxylate hydrochloride contains a seven-membered heterocyclic ring with two nitrogen atoms in positions 1 and 4, a methyl carboxylate group attached to the nitrogen at position 1, and exists as a hydrochloride salt. Its structural features contribute to its distinctive chemical and physical properties.

Physical and Chemical Properties

The compound possesses the following key properties:

| Property | Value |

|---|---|

| CAS Number | 1350362-09-2 |

| Molecular Formula | C7H15ClN2O2 |

| Molecular Weight | 194.66 g/mol |

| Parent Compound | Methyl 1,4-diazepane-1-carboxylate (CID 28377649) |

| Physical State | Solid |

| Solubility | Soluble in polar organic solvents; solubility enhanced in aqueous solutions as the hydrochloride salt |

Structural Characteristics

The diazepane ring provides a conformationally flexible scaffold with two nitrogen atoms that can participate in hydrogen bonding and serve as hydrogen bond acceptors. The methyl carboxylate group adds an additional dimension of reactivity, serving as both a protecting group for the nitrogen and a site for further functionalization. The hydrochloride salt formation significantly enhances the compound's water solubility compared to its free base form .

Research Applications

Methyl 1,4-diazepane-1-carboxylate hydrochloride finds various applications in research settings, predominantly as a building block and intermediate in organic synthesis.

Use as a Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance. The methyl carboxylate group can be readily modified through hydrolysis, transesterification, or reduction to provide access to a variety of functionalized diazepane derivatives .

Drug Discovery Applications

In medicinal chemistry, the diazepane scaffold represents a privileged structure that appears in numerous bioactive compounds. The methyl 1,4-diazepane-1-carboxylate hydrochloride serves as a protected building block for the synthesis of potential therapeutic agents. Related diazepane derivatives have been explored in drug discovery efforts for various targets:

-

Central nervous system (CNS) active compounds

-

Enzyme inhibitors

-

Receptor modulators

-

Anti-infective agents

Recent research has demonstrated the utility of diazepane-containing compounds in the development of SARS-CoV-2 main protease (Mpro) inhibitors, highlighting the versatility of this scaffold in addressing emerging therapeutic challenges .

| Target | Observed Effects |

|---|---|

| GABA Receptors | Potential modulation of GABAergic neurotransmission |

| Enzyme Systems | Inhibition of various enzymatic processes |

| Viral Proteins | Inhibition of viral replication machinery, as seen in SARS-CoV-2 Mpro inhibitors |

Structure-Activity Relationships

The diazepane ring offers a unique three-dimensional arrangement that can be exploited for specific molecular interactions. Recent structure-activity relationship studies on diazepane-containing compounds have revealed important insights:

-

The ring conformation significantly influences binding to target proteins

-

Substitution patterns around the diazepane ring can tune selectivity and potency

-

The presence of additional functional groups can enhance pharmacokinetic properties

Comparison with Related Compounds

Understanding the properties and applications of Methyl 1,4-diazepane-1-carboxylate hydrochloride can be enhanced by comparing it with structurally related compounds.

Comparison with Other Diazepane Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| Methyl 1,4-diazepane-1-carboxylate hydrochloride | C7H15ClN2O2 | 194.66 | Contains methyl carboxylate group |

| (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride | C14H21ClN2O2 | 284.78 | Contains benzyl carboxylate and 5-methyl substituent; chiral compound |

| (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride | C20H23ClN2O2 | 358.90 | Contains bulky fluorenylmethyl (Fmoc) protecting group |

Functional Differences

The key functional differences between these compounds include:

-

Size and steric bulk of the carboxylate protecting group (methyl vs. benzyl vs. fluorenylmethyl)

-

Presence or absence of additional substituents on the diazepane ring

-

Chirality (Methyl 1,4-diazepane-1-carboxylate hydrochloride is achiral, while the (R)-benzyl derivative is chiral)

These structural differences significantly influence their reactivity, solubility, and biological properties. For instance, the (R)-benzyl derivative has been utilized as an intermediate in the synthesis of suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia .

Recent Research Developments

Recent scientific investigations have expanded our understanding of diazepane-containing compounds, with potential implications for Methyl 1,4-diazepane-1-carboxylate hydrochloride.

Synthetic Methodologies

Advances in synthetic organic chemistry have led to more efficient methods for preparing functionalized diazepanes, including:

-

Metal-catalyzed cyclization reactions

-

Flow chemistry approaches for continuous production

-

Greener synthetic methods with reduced environmental impact

Therapeutic Applications

The diazepane scaffold continues to garner interest in drug discovery efforts:

-

SARS-CoV-2 Research: Diazepane-containing compounds have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), with structure-based design approaches yielding compounds with nanomolar activity

-

CNS Disorders: Ongoing investigations into the potential of diazepane derivatives for treating various neurological and psychiatric conditions

-

Anti-cancer Research: Exploration of diazepane-based compounds as potential modulators of cancer-related targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume